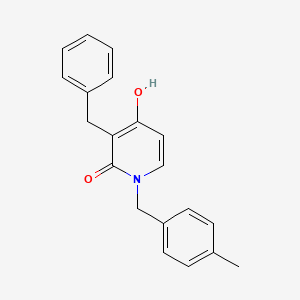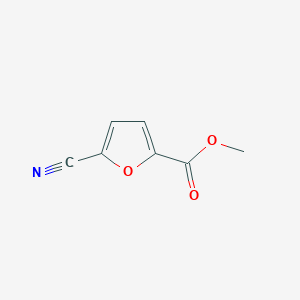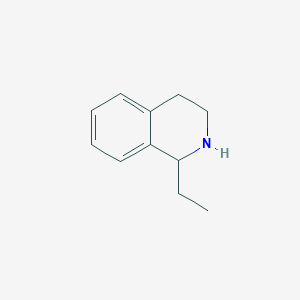
1-乙基-1,2,3,4-四氢异喹啉
描述
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring
科学研究应用
1-Ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
作用机制
Target of Action
1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, including binding to active sites, allosteric modulation, and influencing signal transduction pathways . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the 1-Ethyl-THIQ molecule.
Biochemical Pathways
1-Ethyl-THIQ likely affects multiple biochemical pathways due to its structural similarity to THIQs. THIQs are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism . The downstream effects of these interactions can include changes in cellular function, modulation of immune responses, and alterations in neuronal activity .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .
Result of Action
The molecular and cellular effects of 1-Ethyl-THIQ’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQs, the effects could potentially include modulation of cellular signaling, alteration of enzyme activity, and changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the activity of metabolic enzymes, can also influence the action and efficacy of a compound .
生化分析
Biochemical Properties
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with weakly basic properties and forms salts with strong acids . It can interact with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
1-Ethyl-1,2,3,4-tetrahydroisoquinoline has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Temporal Effects in Laboratory Settings
The effects of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical profile .
Dosage Effects in Animal Models
The effects of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
1-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Reagents such as halogens and nitrating agents are commonly used.
相似化合物的比较
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Used in the synthesis of various bioactive molecules.
Each of these compounds has unique properties and applications, making 1-Ethyl-1,2,3,4-tetrahydroisoquinoline a valuable addition to the family of tetrahydroisoquinolines.
属性
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVZWUSBKDYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)
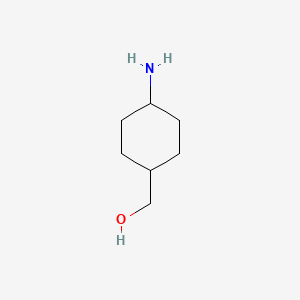

![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)

![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)
![2-METHOXY-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE](/img/structure/B2426513.png)
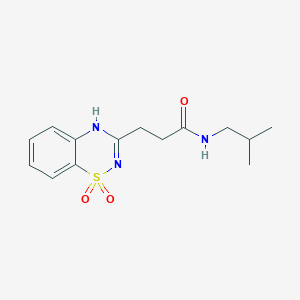
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)
